N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N'-(pyridin-3-yl)ethanediamide
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Overview
Description
N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide is a complex organic compound that features a thiadiazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Piperidine Ring Formation: The piperidine ring is often synthesized through cyclization reactions involving appropriate amine precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent. It has shown activity against various bacterial strains, making it a candidate for new antibiotic development.
Biological Research: Its immunosuppressive properties are being explored for potential use in treating autoimmune diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methyl}-N’-(pyridin-3-yl)ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to bacterial enzymes, inhibiting their function and leading to antimicrobial effects.
Pathways Involved: It may interfere with the synthesis of bacterial cell walls or proteins, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: These compounds share the thiadiazole ring and have shown similar antimicrobial properties.
Pyridine derivatives: Compounds with pyridine rings are widely studied for their biological activities and can serve as a comparison for the pyridine component of the target compound.
Properties
IUPAC Name |
N-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-11-14(27-22-21-11)17(26)23-7-4-12(5-8-23)9-19-15(24)16(25)20-13-3-2-6-18-10-13/h2-3,6,10,12H,4-5,7-9H2,1H3,(H,19,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPAAZYJZXNEKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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